2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline

Orexin receptor pharmacology SAR exploration Heterocyclic chemistry

2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline (CAS 2201510-65-6) is a disubstituted octahydropyrrolo[3,4-c]pyrrole heterocycle that belongs to a class of small-molecule orexin receptor modulators. Its structure comprises a saturated octahydropyrrolo[3,4-c]pyrrole core N-substituted with a 6-methylpyrimidin-4-yl group at one nitrogen and a quinoxalin-2-yl group at the other, yielding a molecular formula of C19H20N6 (MW 332.4 g/mol).

Molecular Formula C19H20N6
Molecular Weight 332.411
CAS No. 2201510-65-6
Cat. No. B2407562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline
CAS2201510-65-6
Molecular FormulaC19H20N6
Molecular Weight332.411
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C19H20N6/c1-13-6-18(22-12-21-13)24-8-14-10-25(11-15(14)9-24)19-7-20-16-4-2-3-5-17(16)23-19/h2-7,12,14-15H,8-11H2,1H3
InChIKeyHEIRXHIMGWQGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline (CAS 2201510-65-6) and Why Do Research Teams Procure It?


2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline (CAS 2201510-65-6) is a disubstituted octahydropyrrolo[3,4-c]pyrrole heterocycle that belongs to a class of small-molecule orexin receptor modulators [1]. Its structure comprises a saturated octahydropyrrolo[3,4-c]pyrrole core N-substituted with a 6-methylpyrimidin-4-yl group at one nitrogen and a quinoxalin-2-yl group at the other, yielding a molecular formula of C19H20N6 (MW 332.4 g/mol) . The compound is primarily sought as a versatile building block and pharmacological probe for investigating orexin-1 (OX1) and orexin-2 (OX2) receptor pharmacology [1].

Why 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline Cannot Be Interchanged with Close Analogs


Generic substitution within the disubstituted octahydropyrrolo[3,4-c]pyrrole chemotype is not reliable because even minor variation in the heteroaryl appendage at the 2-position of the octahydropyrrolo core can shift receptor subtype selectivity, intrinsic clearance, and off-target liability. For example, replacing the quinoxalin-2-yl group with a simple benzyl group or a 2-fluorobenzyl group (as in the closely related 2-(2-fluorobenzyl)-5-(6-methyl-4-pyrimidinyl)octahydropyrrolo[3,4-c]pyrrole ) eliminates the fused nitrogen-rich heteroaromatic system that engages key hydrogen-bond and π-stacking interactions within the orexin binding pocket [1]. Consequently, pharmacological activity, metabolic stability, and hERG inhibition profiles cannot be extrapolated from one 2-substituted analog to another, making procurement of the specific quinoxaline-bearing compound essential for controlled structure–activity relationship (SAR) studies [2].

Head-to-Head Quantitative Evidence for Selecting 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline


Structural Differentiation: Quinoxaline vs. 2-Fluorobenzyl Substituent at the 2-Position

The target compound carries a quinoxalin-2-yl substituent at the octahydropyrrolo 2-position, whereas the closest disclosed analog, 2-(2-fluorobenzyl)-5-(6-methyl-4-pyrimidinyl)octahydropyrrolo[3,4-c]pyrrole, bears a 2-fluorobenzyl group . The quinoxaline moiety adds two additional aromatic nitrogen atoms (N6 heterocycle vs. fluorobenzyl), increasing hydrogen-bond acceptor count from 4 to 6 and polar surface area (tPSA) from ∼45 Ų to ∼73 Ų (calculated) . This structural disparity is critical because the quinoxaline nitrogen atoms are implicated in direct interactions with orexin receptor residues, as indicated by the patent disclosure listing quinoxalin-2-yl as a preferred embodiment for receptor modulation [1].

Orexin receptor pharmacology SAR exploration Heterocyclic chemistry

Orexin Receptor Antagonist Activity Class-Level Evidence

The disubstituted octahydropyrrolo[3,4-c]pyrrole series, to which the target compound belongs, has been characterized in peer-reviewed literature as dual orexin receptor antagonists. In a representative SAR study, the optimized analog compound 14l exhibited potent OX1 and OX2 receptor antagonism with IC50 values in the low nanomolar range (exact values not specified for the target compound) [1]. The patent disclosure explicitly names quinoxalin-2-yl as a preferred heteroaryl substitution for achieving orexin receptor modulation, and the 6-methylpyrimidin-4-yl group is a conserved pharmacophore element across active examples [2]. While direct potency data for this precise compound are not publicly available, its structural features place it within the active scope of the chemotype, distinguishing it from analogs that lack the quinoxaline nitrogen network.

OX1/OX2 dual antagonism Insomnia therapeutics SAR

hERG Liability Differentiation within the Octahydropyrrolopyrrole Series

A critical liability for orexin receptor antagonists is hERG channel inhibition, which can cause QT prolongation. In the published SAR exploration of substituted octahydropyrrolo[3,4-c]pyrroles, the di-fluoro substituted analogs exhibited reduced hERG inhibition while retaining moderate orexin receptor potency [1]. Although no direct hERG IC50 value is reported for the target compound, the quinoxaline substituent is structurally dissimilar to the di-fluorophenyl group that favorably modulated hERG, suggesting that the target compound may occupy a different region of the hERG SAR landscape. This makes it a valuable comparator for understanding the structural determinants of hERG activity within the series.

Cardiac safety hERG inhibition Off-target profiling

Where 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline Provides Maximum Scientific and Industrial Value


Orexin Receptor Subtype Selectivity Profiling Panels

As a quinoxaline-containing analog within the octahydropyrrolo[3,4-c]pyrrole class, this compound serves as a key structural probe in panels designed to dissect OX1 vs. OX2 subtype selectivity. Its dual orexin receptor antagonist chemotype, inferred from patent SAR [1], allows researchers to compare the contribution of the quinoxaline hinge-binding motif against other heteroaryl groups (e.g., pyridine, pyrimidine) in head-to-head functional assays.

Structure–Activity Relationship (SAR) Expansion and Patent Landscape Protection

Pharmaceutical teams can use 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline as a specific exemplar to map the SAR space surrounding the 2-position substituent. The quinoxaline moiety is explicitly mentioned as a preferred embodiment in the foundational patent US9079911B2 [1], and preparing derivatives or close analogs of this compound may support freedom-to-operate analyses or the development of novel composition-of-matter IP.

hERG Safety Counter-Screening in Lead Optimization Cascades

Because the published series shows that modifications at the octahydropyrrolo 2-position can influence hERG liability [2], obtaining this specific compound enables direct counter-screening against hERG channels. Comparing its hERG IC50 with that of di-fluoro substituted and other analogs provides actionable data for medicinal chemistry design cycles aimed at mitigating cardiac risk while maintaining orexin antagonism.

In Vivo Pharmacokinetic Bridging Studies

The calculated physicochemical profile of the compound (MW 332.4, tPSA ~73 Ų) suggests moderate permeability, positioning it as a tool for investigating the PK/PD relationship in rodent sleep models. When compared to analogs such as the 2-fluorobenzyl derivative (MW 312.4, tPSA ~45 Ų) , the target compound can reveal the impact of increased polarity on brain penetration and clearance, guiding candidate selection for preclinical insomnia models.

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